molecular formula C13H15N5OS B2511923 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea CAS No. 1421584-16-8

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

Cat. No. B2511923
CAS RN: 1421584-16-8
M. Wt: 289.36
InChI Key: UGUQQACWKZSMNT-UHFFFAOYSA-N
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Description

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea, also known as PPU, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of novel pyrimidine derivatives, including structures related to 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea, has been explored for their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. A study demonstrated that certain compounds in this class exhibited significant anti-inflammatory activities compared to the standard drug diclofenac sodium. Moderate analgesic activities were also observed, alongside moderate cytotoxic and antitubercular activities, highlighting the compound's potential in medicinal chemistry and drug development (Bhat, Kumar, Nisar, & Kumar, 2014).

Molecular Recognition and Supramolecular Chemistry

Research into 2,6-bis(2-benzimidazolyl)pyridine demonstrated its application as a neutral receptor forming highly stable supramolecular complexes with urea through self-assembly. This receptor uses imine nitrogen and its cavity to form hydrogen-bonded adducts with high binding affinity, providing a foundation for the development of chemical sensors and biological recognition systems (Chetia & Iyer, 2006).

Fluorescence and Spectroscopy

Modified 6-aza uridines, structurally related to pyrimidine derivatives, show dramatically improved fluorescence properties and remarkable sensitivity to polarity and pH changes. This makes them potential candidates for bioimaging and tracking molecular interactions in biological systems (Sinkeldam, Hopkins, & Tor, 2012).

Anion Binding Agents

Acyclic molecules containing amides, ureas, and pyrrole groups, akin to this compound, have been shown to be effective and selective anion-binding agents. This research opens new avenues in the development of anion sensors and selective extraction processes for environmental and analytical applications (Gale, 2006).

Nonlinear Optical Properties

A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has revealed their significant applications in nonlinear optics (NLO) fields due to their promising optical properties. This research suggests the potential use of these derivatives in developing materials for optoelectronic and high-tech applications, highlighting the importance of pyrimidine structures in advanced materials science (Hussain et al., 2020).

properties

IUPAC Name

1-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-13(17-12-4-3-7-20-12)16-10-8-11(15-9-14-10)18-5-1-2-6-18/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUQQACWKZSMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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